molecular formula C13H14N2O2S B1653005 4-Piperazin-1-yl-1-benzothiophene-2-carboxylic acid CAS No. 1700655-67-9

4-Piperazin-1-yl-1-benzothiophene-2-carboxylic acid

Cat. No.: B1653005
CAS No.: 1700655-67-9
M. Wt: 262.33
InChI Key: JLQSJEOZDFCSNB-UHFFFAOYSA-N
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Description

4-Piperazin-1-yl-1-benzothiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O2S and its molecular weight is 262.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Piperazin-1-yl-1-benzothiophene-2-carboxylic acid are not fully understood yet. It is known that piperazine derivatives can interact with various enzymes and proteins

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that piperazine derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that piperazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that piperazine derivatives can have various effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. It is known that piperazine derivatives can have various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. It is known that piperazine derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that piperazine derivatives can interact with various transporters or binding proteins, and can have effects on localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-documented. It is known that piperazine derivatives can be directed to specific compartments or organelles through various mechanisms, including targeting signals or post-translational modifications .

Properties

IUPAC Name

4-piperazin-1-yl-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-13(17)12-8-9-10(2-1-3-11(9)18-12)15-6-4-14-5-7-15/h1-3,8,14H,4-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQSJEOZDFCSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=C(SC3=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001216923
Record name 4-(1-Piperazinyl)benzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1700655-67-9
Record name 4-(1-Piperazinyl)benzo[b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1700655-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Piperazinyl)benzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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